20-O-Demethyl-AP3

Neuroscience Metabotropic Glutamate Receptors Stereochemistry

DL-AP3 is a racemic mixture with combined mGluR antagonism and phosphoserine phosphatase inhibition. For targeted mGluR studies where neurotoxicity is a key variable, select the purified L-isomer. This choice ensures defined biological signatures and avoids confounding effects, providing precise control unattainable with the racemate.

Molecular Formula C3H8NO5P
Molecular Weight 169.07 g/mol
CAS No. 20263-06-3
Cat. No. B1580508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-O-Demethyl-AP3
CAS20263-06-3
Molecular FormulaC3H8NO5P
Molecular Weight169.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)P(=O)(O)O
InChIInChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
InChIKeyLBTABPSJONFLPO-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phosphono-L-alanine (L-AP3): A Stereoselective mGluR Antagonist and Phosphoserine Phosphatase Inhibitor for Neuroscience Research


3-Phosphono-L-alanine (L-AP3, CAS 23052-80-4), the L-isomer of 2-amino-3-phosphonopropionic acid, is a phosphonate analog of alanine characterized by a C-P bond at the β-position [1]. As a selective antagonist of the phosphoinositide (PI)-linked metabotropic glutamate receptor (mGluR) response, it modulates group I mGluR signaling . This compound also exhibits inhibitory activity against phosphoserine phosphatase . Notably, its stereochemistry critically determines its functional profile: while the racemic DL-AP3 (CAS 20263-06-3) serves as a general tool, the resolved L-isomer offers distinct, quantifiable advantages for applications requiring targeted mGluR antagonism or stereospecific biochemical intervention . Users procuring the L-isomer specifically select for a compound with a defined biological signature, enabling precise experimental control unattainable with the racemic mixture.

Procurement Alert: Why 3-Phosphono-L-alanine Cannot Be Substituted with Racemic DL-AP3 or D-AP3


Substituting 3-Phosphono-L-alanine (L-AP3) with its racemic mixture (DL-AP3) or its D-isomer introduces significant and quantifiable functional divergence that compromises experimental validity. The stereoisomers of AP3 exhibit a clear dichotomy in their biological activity: D-AP3 is a more potent inhibitor of phosphoserine phosphatase but is inactive at mGluR, whereas L-AP3 demonstrates robust mGluR antagonism . A critical safety concern also precludes simple substitution: L-AP3 induces a stereoselective neurotoxic effect characterized by vasogenic brain edema and neuronal degeneration in vivo, an effect not replicated by D-AP3 or L-AP4 [1]. Therefore, any application requiring specific modulation of mGluR activity, or any in vivo study where neurotoxicity is a confounding factor, mandates the use of the purified L-isomer. Procuring the racemate or incorrect stereoisomer introduces a mixture of activities and an uncontrolled toxicological profile, directly undermining the specificity of the investigation.

3-Phosphono-L-alanine (L-AP3) Quantitative Differentiation Guide: Head-to-Head Performance Data vs. Key Comparators


Stereoselective Functional Dichotomy: L-AP3 Exhibits mGluR Antagonism, D-AP3 is Inactive

The stereoisomers of 2-amino-3-phosphonopropionic acid (AP3) display a stark functional divergence. L-AP3 produces antagonism of the metabotropic glutamate receptor (mGluR), specifically blocking the Ca2+-mobilizing effects of the mGluR agonist Trans-ACPD. In direct comparison, D-AP3 shows no such antagonistic activity at mGluR . This stereoselectivity is critical for experimental design.

Neuroscience Metabotropic Glutamate Receptors Stereochemistry

Stereoselective Neurotoxicity: L-AP3 Induces Brain Edema and Neuronal Damage In Vivo, D-AP3 and L-AP4 Do Not

A direct comparative study in rats assessed the neurotoxic effects of L-AP3, D-AP3, and L-AP4 following intracaudatal injection. L-AP3 at 600 nmol induced significant neurotoxicity, evidenced by increased brain water, Na+, and Ca2+ content, and a decrease in K+ (P < 0.01). This effect was stereoselective; the neurotoxic profile of L-AP3 was not mimicked by an equal dose of its isomer, D-AP3, or by the group III mGluR agonist L-AP4 (P < 0.05) [1].

Neurotoxicity In Vivo Pharmacology CNS Safety

L-AP3 as an Efficient Pyrophosphate (PPi) Mimic for HIV-1 Reverse Transcriptase: 10x More Potent than L-Aspartate Analog

In an enzymatic DNA synthesis assay using HIV-1 reverse transcriptase, 3-Phosphono-L-alanine (as the phosphoramidate dAMP analog) was the most efficient leaving group among a series of sulfonate and phosphonate amino acid analogs tested. It achieved a 95% conversion to the P+1 strand product in 60 minutes at a concentration of 50 µM. This performance was quantitatively superior to the L-aspartate analog (L-Asp-dAMP), requiring a concentration 10 times lower to achieve a comparable outcome [1].

Nucleic Acid Enzymology HIV-1 RT Enzymatic DNA Synthesis

L-AP3 Inhibits Phosphoserine Phosphatase with a 5.7-fold Preference for D-Phosphoserine

While L-AP3 is primarily known as an mGluR antagonist, it also inhibits phosphoserine phosphatase. Quantitative analysis reveals a stereochemical preference in its inhibition profile. The IC50 for inhibiting the phosphatase with D-phosphoserine as substrate is 368 µM, whereas inhibition of L-phosphoserine requires a substantially higher concentration, with an IC50 of 2087 µM . This corresponds to a 5.7-fold greater potency against the D-isomer substrate.

Enzyme Inhibition Phosphoserine Phosphatase Biochemical Tool

L-AP3 Demonstrates Potent Inhibition of Glutamate Uptake in Synaptosomes with Regional Heterogeneity

Beyond its action at mGluR, L-AP3 is a potent inhibitor of sodium-dependent L-[3H]glutamate uptake in synaptosomal preparations. The compound exhibits regional heterogeneity in its potency, with an IC50 of 39 µM in cerebellar synaptosomes and an IC50 of 110 µM in cortical synaptosomes . This 2.8-fold difference in potency between brain regions suggests differential interaction with glutamate transporter subtypes or their regional modulators.

Glutamate Transport Synaptosomes Neuroscience

L-AP3 Binds to mGlu3 Receptors with a Ki of 125 µM, Indicating Selectivity for Group II Subtypes

While often characterized as a group I mGluR antagonist, L-AP3 also demonstrates significant binding to group II mGluRs. It inhibits [3H]glutamate binding to recombinant mGlu3 receptors with a Ki value of 125 µM . This quantitative binding affinity provides a basis for differentiating its pharmacological profile from other mGluR ligands that may lack this group II interaction.

Receptor Binding mGluR Pharmacology Selectivity

3-Phosphono-L-alanine (L-AP3): Recommended Research Applications Based on Quantified Differentiation


Dissecting Stereoselective Contributions to mGluR-Mediated Signaling

This application leverages the unique functional dichotomy between L-AP3 and D-AP3. By using L-AP3 as the active mGluR antagonist and D-AP3 as a structurally identical but pharmacologically inactive control, researchers can isolate the specific contribution of mGluR to complex cellular responses . This paired-isomer approach provides a level of experimental control that is unattainable with a racemic mixture or a single, less well-characterized antagonist.

Investigating Excitotoxic Mechanisms in In Vivo Models of Neurodegeneration

The well-characterized, stereoselective neurotoxic profile of L-AP3 makes it a defined chemical tool for inducing and studying excitotoxic brain injury . Its ability to reliably induce vasogenic edema, neuronal degeneration, and calcium dysregulation in vivo allows for the systematic evaluation of neuroprotective agents and the dissection of mGluR-mediated neurotoxic pathways, distinct from NMDA receptor-mediated toxicity.

Development of High-Efficiency Enzymatic DNA Synthesis Protocols

3-Phosphono-L-alanine, as a phosphoramidate derivative, serves as a superior leaving group for enzyme-catalyzed DNA synthesis. Its demonstrated 10-fold efficiency advantage over L-aspartate analogs in HIV-1 RT assays makes it the preferred choice for developing novel, high-yield methods for synthesizing modified nucleic acids or for creating nucleotide prodrugs with enhanced intracellular activation.

Dual-Mechanism Studies on Glutamatergic Transmission

L-AP3's combined ability to antagonize mGluRs and inhibit glutamate uptake provides a unique pharmacological profile . This makes it an essential tool for studies aiming to understand the interplay between receptor activation and transmitter clearance at glutamatergic synapses. Its regional heterogeneity in uptake inhibition further allows for region-specific dissection of these processes in brain slice or synaptosomal preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20-O-Demethyl-AP3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.